Benzenesulfonic acid, 4-(2-amino-6,9-dihydro-6-oxo-9-beta-D-ribofuranosyl-1H-purin-8-yl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

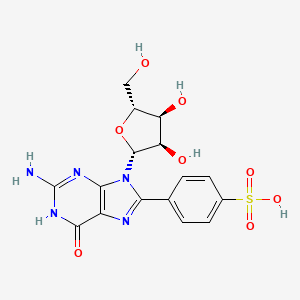

4-(2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-8-yl)benzenesulfonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a benzenesulfonic acid group. Its molecular formula is C17H19N5O8S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-8-yl)benzenesulfonic acid involves multiple steps. The process typically begins with the preparation of the purine base, followed by the introduction of the benzenesulfonic acid group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process may involve the use of large-scale reactors and continuous flow systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-8-yl)benzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The benzenesulfonic acid group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

4-(2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-8-yl)benzenesulfonic acid has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

Medicine: Research explores its potential therapeutic applications, such as antiviral and anticancer properties.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-8-yl)benzenesulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,9-dihydro-6H-purin-6-one

- 2-Amino-9-((2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one

Uniqueness

4-(2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-8-yl)benzenesulfonic acid is unique due to the presence of the benzenesulfonic acid group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where sulfonic acid functionality is required.

Biological Activity

Benzenesulfonic acid derivatives, particularly those containing purine and ribofuranosyl moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound 4-(2-amino-6,9-dihydro-6-oxo-9-beta-D-ribofuranosyl-1H-purin-8-yl)-benzenesulfonic acid , exploring its pharmacological potential through various studies and findings.

Chemical Structure and Properties

The compound features a benzenesulfonic acid group linked to a purine derivative. The presence of the sulfonic acid moiety is known to enhance solubility and biological activity, making it a crucial component in the design of bioactive compounds.

1. Antimicrobial Activity

Research has indicated that benzenesulfonic acid derivatives possess notable antimicrobial properties. For instance, studies have shown that certain derivatives exhibit significant antibacterial activity against various pathogens:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4d | E. coli | 6.72 mg/mL |

| 4h | S. aureus | 6.63 mg/mL |

| 4a | Mixed Pathogens | 6.67 - 6.45 mg/mL |

These findings suggest that modifications in the structural components of benzenesulfonic acids can lead to enhanced antimicrobial potency .

2. Anti-inflammatory Activity

The anti-inflammatory potential of benzenesulfonic acid derivatives has also been explored extensively. A study demonstrated that specific compounds could significantly inhibit carrageenan-induced paw edema in rats, showcasing their potential as anti-inflammatory agents:

| Compound | Inhibition Rate (%) at 3h |

|---|---|

| 4a | 94.69 |

| 4c | 89.66 |

| 4b | 87.83 |

These results indicate strong anti-inflammatory effects, supporting further investigation into their mechanisms of action .

3. Antitumor Activity

Recent investigations into the antitumor properties of benzenesulfonic acid derivatives revealed promising cytotoxic effects against various cancer cell lines:

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HepG2 (liver) | 5 | 1.94 |

| 769-P (renal) | - | - |

| H2170 (lung) | - | - |

The compound exhibited selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells, indicating its potential as an anticancer therapeutic agent .

The biological activities of benzenesulfonic acid derivatives are often attributed to their ability to interact with specific biological targets:

- Purinergic Signaling : These compounds may influence purinergic signaling pathways, which are critical in regulating inflammation and immune responses .

- Nucleoside Transporters : Some studies suggest that these compounds can block nucleoside transporters, which may protect against cellular stress induced by pathogens .

Case Studies and Clinical Implications

Several studies have highlighted the therapeutic potential of these compounds in clinical settings:

- Pseudomonas Aeruginosa Infection : In a mouse model, the blockade of nucleoside transporters by related compounds was shown to mitigate lung injury caused by Pseudomonas aeruginosa, suggesting a protective role against bacterial infections .

- Cancer Treatment : The selective cytotoxicity observed in various tumor cell lines emphasizes the need for further clinical trials to evaluate these compounds as potential cancer therapeutics.

Properties

CAS No. |

79953-06-3 |

|---|---|

Molecular Formula |

C16H17N5O8S |

Molecular Weight |

439.4 g/mol |

IUPAC Name |

4-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]benzenesulfonic acid |

InChI |

InChI=1S/C16H17N5O8S/c17-16-19-13-9(14(25)20-16)18-12(6-1-3-7(4-2-6)30(26,27)28)21(13)15-11(24)10(23)8(5-22)29-15/h1-4,8,10-11,15,22-24H,5H2,(H,26,27,28)(H3,17,19,20,25)/t8-,10-,11-,15-/m1/s1 |

InChI Key |

INVKIYJKPWRXOU-ORXWAGORSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N)S(=O)(=O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N)S(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.